molecular formula C15H14N2O3S B6377275 2-Cyano-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% CAS No. 1261953-17-6

2-Cyano-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%

Cat. No. B6377275
CAS RN: 1261953-17-6
M. Wt: 302.4 g/mol
InChI Key: YZKKHEBEKGUYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% (also known as 2-Cyano-5-Sulfamoylphenylphenol) is a heterocyclic compound derived from phenol and dimethylsulfamoyl chloride. It is a colorless crystalline solid with a melting point of 162-164°C. Its molecular formula is C13H15NO3S and its molecular weight is 263.33 g/mol. 2-Cyano-5-Sulfamoylphenylphenol is widely used in the synthesis of various organic compounds and is also used in a variety of scientific research applications.

Scientific Research Applications

2-Cyano-5-Sulfamoylphenylphenol has a wide range of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as 2-cyano-5-sulfamoylphenyl-4-methylthiazole and 2-cyano-5-sulfamoylphenyl-3-methylthiazole. It is also used as a catalyst in the synthesis of various heterocyclic compounds, such as 2-cyano-5-sulfamoylphenyl-2-methylthiazole and 2-cyano-5-sulfamoylphenyl-2-thiazoline. In addition, it is used as a reagent in the synthesis of various amino acids, such as 2-cyano-5-sulfamoylphenylalanine and 2-cyano-5-sulfamoylphenylglycine.

Mechanism of Action

2-Cyano-5-Sulfamoylphenylphenol acts as a catalyst in the synthesis of various organic compounds by forming a complex with the reactants. This complex facilitates the reaction by providing a favorable environment for the reactants to interact. The complex also helps to activate the reactants and increases their reactivity.
Biochemical and Physiological Effects
2-Cyano-5-Sulfamoylphenylphenol has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic.

Advantages and Limitations for Lab Experiments

2-Cyano-5-Sulfamoylphenylphenol is a useful reagent in the synthesis of various organic compounds. It has a high solubility in organic solvents and is stable under most laboratory conditions. However, it is not suitable for use in the synthesis of compounds that require high temperatures or pressures.

Future Directions

In the future, 2-Cyano-5-Sulfamoylphenylphenol could be used in the synthesis of various pharmaceuticals and other compounds. It could also be used in the synthesis of various heterocyclic compounds, such as 2-cyano-5-sulfamoylphenyl-2-thiazoline and 2-cyano-5-sulfamoylphenyl-3-thiazoline. Additionally, it could be used in the synthesis of various amino acids, such as 2-cyano-5-sulfamoylphenylalanine and 2-cyano-5-sulfamoylphenylglycine. Finally, it could be used in the synthesis of various polymers and other materials.

Synthesis Methods

2-Cyano-5-Sulfamoylphenylphenol can be synthesized through a two-step process. In the first step, phenol is reacted with dimethylsulfamoyl chloride to form 2-cyano-5-sulfamoylphenol. This is followed by the reaction of 2-cyano-5-sulfamoylphenol with sodium nitrite to produce 2-cyano-5-sulfamoylphenylphenol.

properties

IUPAC Name

2-(4-cyano-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)15-6-4-3-5-13(15)11-7-8-12(10-16)14(18)9-11/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKKHEBEKGUYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(2-N,N-dimethylsulfamoylphenyl)phenol

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